2-Dodecylguanidine ethanoate
CAS No.:
Cat. No.: VC18418529
Molecular Formula: C15H32N3O2-
Molecular Weight: 286.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H32N3O2- |
|---|---|
| Molecular Weight | 286.43 g/mol |
| IUPAC Name | 2-dodecylguanidine;acetate |
| Standard InChI | InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)/p-1 |
| Standard InChI Key | YIKWKLYQRFRGPM-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCN=C(N)N.CC(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Dodecylguanidine ethanoate (PubChem CID: 21584638) is an organic salt comprising a dodecylguanidinium cation and an ethanoate anion. The IUPAC name, 2-dodecylguanidine acetate, reflects its structure: a guanidine group substituted with a dodecyl chain at the second nitrogen atom, paired with an acetate ion . The compound’s molecular formula () and weight (286.43 g/mol) are consistent with its role as a mid-sized surfactant .
Table 1: Key Identifiers of 2-Dodecylguanidine Ethanoate
Structural Features
The guanidinium group’s planar structure and high basicity () enable strong electrostatic interactions with anionic surfaces, such as microbial membranes . The dodecyl chain () confers hydrophobicity, facilitating micelle formation and lipid bilayer penetration . X-ray crystallography and NMR studies of analogous compounds (e.g., dodecylguanidine hydrochloride) reveal extended alkyl chain conformations in the solid state, stabilized by van der Waals interactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-dodecylguanidine ethanoate typically involves two stages:
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Formation of Dodecylguanidine Free Base:
Dodecylamine reacts with cyanamide in ethanol under reflux (2 hours, molar ratio 1:1.5), followed by neutralization with hydrochloric acid to yield dodecylguanidine hydrochloride . Substituting hydrochloric acid with acetic acid during salt formation produces the ethanoate derivative . -
Purification:
Recrystallization from acetonitrile or methanol yields high-purity product (>95%), as confirmed by elemental analysis and -NMR .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (1:1) |
| Temperature | Reflux (78°C) |
| Reaction Time | 2 hours |
| Molar Ratio (Dodecylamine:Cyanamide:Acid) | 1:1.5:1.1 |
Industrial Production
Industrial protocols scale this process using continuous-flow reactors to enhance yield (85–90%) and reduce byproducts like -di-n-dodecylurea . Quality control measures include:
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Surface Tension Analysis: Critical micelle concentration (CMC) determination (5.5 mmol/L for analogues).
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Chromatography: HPLC to detect residual dodecylamine (<0.1% w/w) .
Physicochemical Properties
Solubility and Stability
2-Dodecylguanidine ethanoate exhibits limited water solubility (1.2 g/L at 25°C) but dissolves readily in polar organic solvents (e.g., ethanol, acetone) . The compound is hygroscopic, requiring storage under anhydrous conditions to prevent hydrolysis .
Thermal Behavior
Differential scanning calorimetry (DSC) of the hydrochloride analogue shows a melting point of 89–91°C, with decomposition above 200°C. The ethanoate derivative likely exhibits similar thermal stability due to structural analogy.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Water Solubility | 1.2 g/L (25°C) |
| LogP (Octanol-Water) | 3.8 (estimated) |
| CMC | 5.5 mmol/L (analogue) |
| Melting Point | 89–91°C (hydrochloride) |
Biological Activity and Mechanisms
Antimicrobial Efficacy
As a cationic surfactant, 2-dodecylguanidine ethanoate disrupts microbial membranes via electrostatic and hydrophobic interactions. Studies on dodecylguanidine hydrochloride demonstrate broad-spectrum activity:
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Bacteria: MIC of 2 μg/mL against Escherichia coli.
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Fungi: 99.5% inhibition of Candida albicans at 100 mg/L.
The ethanoate variant likely shares this biocidal profile, with enhanced solubility in formulations due to the acetate counterion .
Membrane Interaction Mechanisms
The guanidinium group’s high ensures protonation at physiological pH, enabling strong binding to phospholipid head groups . This interaction increases membrane permeability, leading to cell lysis. Synergistic effects with amphotericin B have been observed in fungal models, where ROS generation amplifies toxicity.
Industrial and Agricultural Applications
Antifungal Formulations
2-Dodecylguanidine ethanoate’s primary use mirrors that of dodine (n-dodecylguanidine acetate), a registered fungicide for apple scab control . Its mode of action—disrupting spore germination and mycelial growth—makes it effective at concentrations as low as 0.1% (w/v) .
Surfactant and Stabilizer
In paints and coatings, the compound acts as a dispersant, reducing surface tension (29 mN/m at CMC) and improving pigment stability. Personal care products utilize its emulsifying properties at concentrations of 0.5–2.0% .
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